BenchChemオンラインストアへようこそ!

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate

Medicinal Chemistry Stereochemistry Lead Optimization

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate (CAS 1824501-10-1) is a racemic, N-Boc-protected 2-substituted azetidin-3-one with molecular formula C15H19NO3 and molecular weight 261.32 g/mol. It belongs to the azetidin-3-one class, valued in medicinal chemistry for its strained yet tractable four-membered ring that serves as a versatile intermediate for constructing diversely functionalized azetidines, pyrrolidines, and other nitrogen-containing heterocycles.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 1824501-10-1
Cat. No. B2891264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate
CAS1824501-10-1
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)C1CC2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-13(17)12(16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
InChIKeyBERNCZJWUMYWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate (CAS 1824501-10-1): A Racemic N-Boc-3-oxoazetidine Scaffold for MedChem Diversification


Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate (CAS 1824501-10-1) is a racemic, N-Boc-protected 2-substituted azetidin-3-one with molecular formula C15H19NO3 and molecular weight 261.32 g/mol [1]. It belongs to the azetidin-3-one class, valued in medicinal chemistry for its strained yet tractable four-membered ring that serves as a versatile intermediate for constructing diversely functionalized azetidines, pyrrolidines, and other nitrogen-containing heterocycles [2]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen, a ketone at the 3-position, and a benzyl substituent at the 2-position, offering three distinct handles for orthogonal synthetic elaboration [1].

Why Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate Cannot Be Replaced by Generic N-Boc-azetidin-3-one or Cbz Analogs in MedChem Campaigns


Azetidin-3-one building blocks are not interchangeable commodities; their synthetic utility is exquisitely dependent on the specific combination of N-protecting group, C2-substitution pattern, and stereochemistry. Substituting tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate with the unsubstituted N-Boc-3-azetidinone (CAS 398489-26-4) forfeits the 2-benzyl group, which is not merely a steric bystander but a functionalizable handle and a key determinant of lipophilicity and target engagement in downstream bioactive molecules [1]. Replacing the N-Boc group with an N-Cbz group (as in benzyl 3-oxoazetidine-1-carboxylate, CAS 105258-93-3) alters the deprotection logic from acidolysis to hydrogenolysis, which can be incompatible with substrates bearing reduction-sensitive functionalities . Furthermore, the racemic nature of CAS 1824501-10-1 versus its enantiopure counterparts (CAS 171919-78-1 for the S-enantiomer; Sigma-Aldrich ENAH90822F88 for the R-enantiomer) demands a deliberate choice based on whether the research objective is cost-efficient initial screening or stereochemically defined lead optimization . These distinctions are not cosmetic; they dictate synthetic route design, protecting group orthogonality, and the pharmacochemical properties of every downstream derivative.

Quantitative Differentiation Evidence for Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate (CAS 1824501-10-1) Versus Closest Analogs


Stereochemical Identity: Racemic Mixture (CAS 1824501-10-1) vs. Enantiopure (S)- and (R)-Forms for Cost-Efficient Screening vs. Definitive SAR

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate (CAS 1824501-10-1) is the racemic (1:1) mixture of the (2R)- and (2S)-enantiomers, as indicated by its non-stereospecific InChI Key (BERNCZJWUMYWDH-UHFFFAOYSA-N) and the absence of defined stereochemistry in its PubChem record [1]. In contrast, the (S)-enantiomer (CAS 171919-78-1; InChI Key BERNCZJWUMYWDH-LBPRGKRZSA-N) and the (R)-enantiomer (Sigma-Aldrich ENAH90822F88, 95% purity; InChI Key BERNCZJWUMYWDH-GFCCVEGCSA-N) are stereochemically defined single enantiomers [2]. The racemate is suitable for initial broad screening where stereochemistry is not yet resolved, while enantiopure forms are mandatory for establishing enantiomer-specific structure-activity relationships.

Medicinal Chemistry Stereochemistry Lead Optimization

Calculated Lipophilicity (XLogP3): 2-Benzyl Substituent Effect vs. Unsubstituted N-Boc-azetidin-3-one Parent Scaffold

The 2-benzyl substituent on the target compound (CAS 1824501-10-1) contributes significantly to its calculated lipophilicity. PubChem reports an XLogP3-AA value of 2.8 for tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate [1]. For the unsubstituted parent compound tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4, MW 171.19), PubChem computes an XLogP3-AA of 0.3 [2]. This represents a 2.5 log unit increase in predicted lipophilicity attributable directly to the benzyl group. Such a difference is substantial in medicinal chemistry, where each log unit increase in logP can correspond to significantly altered membrane permeability, plasma protein binding, and metabolic clearance profiles.

Physicochemical Properties Lipophilicity Drug Design

Enantioselective Synthetic Accessibility: SAMP/RAMP Hydrazone Methodology Yields up to 85% ee for 2-Substituted Azetidin-3-ones

The 2-benzyl substituent in tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate can be installed with control over absolute stereochemistry via the SAMP/RAMP hydrazone methodology reported by Pancholi et al. (2016) [1]. Starting from N-Boc-azetidin-3-one (CAS 398489-26-4), metalation of the SAMP or RAMP hydrazone, followed by reaction with benzyl halides and subsequent oxalic acid hydrolysis, yields 2-benzyl-substituted azetidin-3-ones in good yields with enantioselectivities up to 85% ee [1]. This one-pot procedure enables access to both enantiomeric series using the same precursor, providing a direct synthetic route to the enantiomers corresponding to the racemic CAS 1824501-10-1. In contrast, 2-substitution cannot be achieved on Cbz-protected 3-oxoazetidines using this methodology without protecting group exchange, due to the incompatibility of the Cbz group with the metalation conditions.

Asymmetric Synthesis Methodology Chiral Building Blocks

N-Protecting Group Orthogonality: Acid-Labile Boc (CAS 1824501-10-1) vs. Hydrogenolysis-Labile Cbz (CAS 105258-93-3) for Multi-Step Synthesis Planning

The N-Boc group in tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate is cleaved under acidic conditions (typically TFA/CH2Cl2 or HCl/dioxane), whereas the N-Cbz group in benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3) requires hydrogenolysis (H2, Pd/C) or strongly acidic conditions (HBr/AcOH) [1]. This orthogonality is critical in multi-step syntheses: the Boc group tolerates hydrogenation conditions, allowing reduction of other functional groups (e.g., alkenes, nitro groups, benzyl esters) while leaving the azetidine nitrogen protected [2]. Conversely, Cbz protection is incompatible with substrates bearing reduction-sensitive moieties. The Boc-deprotected product (2-benzylazetidin-3-one) is itself a valuable intermediate for further N-functionalization; its CAS number (2680732-50-5) and molecular weight (161.20) are distinct from the Cbz-deprotected azetidin-3-one (CAS 54044-11-0, MW 85.10), reflecting the persistent 2-benzyl substituent .

Protecting Group Strategy Orthogonal Deprotection Synthetic Methodology

Optimal Deployment Scenarios for Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate in Drug Discovery and Chemical Biology


Initial Fragment-Based or Diversity-Oriented Screening Where Cost-Efficient Racemic Material Suffices

In early-stage medicinal chemistry campaigns where the 2-position stereochemistry has not yet been resolved as a determinant of target binding, procurement of racemic tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate (CAS 1824501-10-1) provides a cost-effective entry point. The racemate allows the synthesis of diastereomeric mixtures of downstream amides, ureas, or N-alkylated derivatives via the 3-ketone and deprotected nitrogen handles, enabling broad initial SAR exploration. Should a hit be identified, the enantiopure (S)- (CAS 171919-78-1) or (R)-forms (Sigma-Aldrich ENAH90822F88) can then be procured for definitive enantiomer-specific profiling . This staged procurement strategy, grounded in the stereochemical differentiation evidence from Section 3, minimizes upfront expenditure while preserving the option for chiral refinement.

Multi-Step Synthesis of Azetidine-Containing Bioactive Molecules Requiring Orthogonal Protecting Group Strategies

For synthetic routes involving sequential functionalization of the azetidine ring, the Boc protecting group of CAS 1824501-10-1 offers critical orthogonality relative to hydrogenolysis-labile protecting groups (e.g., Cbz, benzyl esters, benzyl ethers). This is quantitatively substantiated by the protecting group comparison in Section 3: the Boc group withstands hydrogenation conditions (H2, Pd/C) that cleave Cbz groups, enabling chemoselective deprotection of other moieties while the azetidine nitrogen remains masked [1]. This scenario is particularly relevant in the synthesis of azetidine-containing kinase inhibitors, GABA uptake inhibitors, and beta-lactam antibiotic precursors, where multiple protecting group manipulations are the norm [2].

Synthesis of Enantioenriched 2-Substituted Azetidin-3-ones via Asymmetric SAMP/RAMP Methodology

When a research program requires enantiomerically enriched 2-benzyl-3-oxoazetidine derivatives, the N-Boc-protected scaffold is the required starting material for the most efficient asymmetric route. The SAMP/RAMP hydrazone method, which achieves up to 85% ee, operates specifically on N-Boc-azetidin-3-one derivatives; Cbz-protected analogs require an additional protecting group exchange step [3]. Procuring the racemic Boc-protected compound (CAS 1824501-10-1) enables both racemic reference synthesis and, when combined with the SAMP/RAMP protocol, access to enantioenriched material via a unified synthetic approach. This flexibility is not available with the Cbz analog.

Physicochemical Property Modulation Through the 2-Benzyl Substituent in Lead Optimization

The 2.5 log unit increase in calculated lipophilicity (XLogP3) conferred by the 2-benzyl group, as documented in Section 3, makes CAS 1824501-10-1 a strategically important intermediate when designing analogs with higher membrane permeability or altered tissue distribution. Rather than starting from the unsubstituted N-Boc-azetidin-3-one and then appending a benzyl equivalent through additional synthetic steps (which may require protecting group adjustments and introduce racemization risk), procurement of the pre-functionalized 2-benzyl derivative directly delivers the desired lipophilicity profile from the outset of the synthetic sequence [4].

Quote Request

Request a Quote for Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.